N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound that has been studied for its potential biological and pharmaceutical activity . It is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring being essential for its inhibitory effects on ENT1 and ENT2 . The crystal structure of a similar compound has been reported, providing insights into the atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs . The compound has been shown to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has shown more selectivity to ENT2 than to ENT1 .
Antifungal Activity
Some compounds similar to this one have been tested for antifungal activity. However, the results reveal that these compounds have no antifungal activity against certain strains of Candida .
Anticancer Applications
The synthesis of novel derivatives of this compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives of this compound have been reported and their molecular docking studies performed as an anti-HIV-1 .
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function by inhibiting ENTs . By selectively inhibiting ENT2 over ENT1, it may alter the balance of nucleoside transport, potentially impacting various biochemical pathways dependent on these transporters .
Pharmacokinetics
The compound’s potent and irreversible inhibition of ents suggests it may have good bioavailability and stability .
Result of Action
The primary molecular effect of the compound’s action is the reduction of uridine uptake in ENT1 and ENT2 . This could lead to cellular effects such as altered nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c25-21-8-4-5-9-22(21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-6-2-1-3-7-20/h1-9H,10-19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVYQGJSBPFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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